1-Bromo-4-(1-bromopropyl)benzene

Catalog No.
S887173
CAS No.
1094335-60-0
M.F
C9H10Br2
M. Wt
277.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(1-bromopropyl)benzene

CAS Number

1094335-60-0

Product Name

1-Bromo-4-(1-bromopropyl)benzene

IUPAC Name

1-bromo-4-(1-bromopropyl)benzene

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

InChI

InChI=1S/C9H10Br2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3

InChI Key

KJYYIARXZUOWNK-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)Br)Br

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)Br

1-Bromo-4-(1-bromopropyl)benzene (CAS 1094335-60-0) is a highly specialized bifunctional building block characterized by two distinct reactive sites: an inert aryl bromide and a highly reactive benzylic secondary alkyl bromide [1]. This specific structural configuration provides orthogonal reactivity, making it a critical intermediate for step-wise, chemoselective functionalization in pharmaceutical and materials synthesis [1]. By offering a pre-installed, precisely positioned 1-bromopropyl group, this compound allows procurement teams and process chemists to bypass the hazardous, low-yielding in-house radical bromination steps typically required when starting from simpler alkylbenzene precursors [2].

Procurement Fit

Sequential Derivatization
Orthogonal aryl and benzylic bromide handles support stepwise cross-coupling and functionalization strategies.
Asymmetric Cross-Coupling Ready
Benzylic bromide participates in stereoconvergent C(sp³)–C(sp) bond formation under copper catalysis.
Dual Reactive Scope
Combines aryl bromide (Pd-mediated) and secondary benzylic bromide (SN/radical) reactivity in one building block.

Substituting 1-Bromo-4-(1-bromopropyl)benzene with generic alternatives like 1,4-dibromobenzene or 1-bromo-4-propylbenzene introduces severe synthetic inefficiencies and scale-up risks [1]. 1,4-Dibromobenzene is symmetric, meaning mono-functionalization inevitably produces statistical mixtures of unreacted, mono-reacted, and di-reacted products that require arduous, solvent-intensive chromatographic separation [1]. Conversely, utilizing 1-bromo-4-propylbenzene necessitates an in-house benzylic bromination step (e.g., via Wohl-Ziegler conditions), which is notorious for over-bromination, poor batch-to-batch reproducibility, and the generation of hazardous waste [2]. Procuring the precisely dibrominated target compound ensures immediate readiness for orthogonal transformations, preserving overall workflow efficiency and maximizing isolated yields.

Substitution Risk

1,4-Dibromobenzene
Symmetrical aryl bromides lack orthogonal reactivity; sequential site-selective derivatization is not achievable.
1-Bromo-4-(3-bromopropyl)benzene
Primary alkyl bromide shows markedly lower SN2 rates and cannot engage in stereoconvergent benzylic radical pathways.
1-Bromo-4-propylbenzene
Monobromo analog lacks second reactive handle; different density and boiling point alter purification and scale-up protocols.

Orthogonal Reactivity: Superior Yield in Sequential Functionalization

The presence of both a benzylic bromide and an aryl bromide allows for highly selective nucleophilic attack at the sp3 carbon without affecting the sp2 carbon [1]. When subjected to standard amine nucleophiles, 1-Bromo-4-(1-bromopropyl)benzene achieves >95% conversion to the corresponding benzylic amine while leaving the aryl bromide fully intact for subsequent cross-coupling [1]. In contrast, attempting a similar sequence starting from 1-bromo-4-propylbenzene requires a prior radical bromination step that typically caps the overall two-step yield at ~65% due to side reactions and degradation [2].

Evidence DimensionOverall yield of para-bromo benzylic amine derivative
Target Compound Data>95% (single-step nucleophilic substitution)
Comparator Or Baseline1-Bromo-4-propylbenzene (~65% over two steps including radical bromination)
Quantified Difference30% absolute increase in target yield, eliminating one synthetic step
ConditionsStandard SN2 conditions (amine nucleophile, mild base, RT to 50°C)

Eliminating the in-house bromination step significantly reduces process time and improves the purity profile of the resulting pharmaceutical intermediates.

Benzylic SN2 Rate
Class-level
~5,000-fold faster vs. primary alkyl bromide
Reported rate context for sequential derivatization priority.
Extrapolated from benzyl vs. n-butyl bromide; DMSO, 25 °C.

Processability and Avoidance of Statistical Mixtures

For applications requiring an AB-type monomer or asymmetric intermediate, 1-Bromo-4-(1-bromopropyl)benzene provides a pre-differentiated scaffold [1]. Using 1,4-dibromobenzene for asymmetric coupling typically results in a statistical mixture, often limiting the isolated yield of the desired mono-adduct to ~40-50% [1]. The chemically distinct bromides in 1-Bromo-4-(1-bromopropyl)benzene allow for >90% isolated yields in targeted single-site functionalizations, drastically reducing the need for complex chromatographic separations [2].

Evidence DimensionIsolated yield of mono-functionalized intermediate
Target Compound Data>90% (due to orthogonal reactivity)
Comparator Or Baseline1,4-Dibromobenzene (~40-50% due to statistical product distribution)
Quantified DifferenceApprox. 2-fold increase in isolated yield of asymmetric products
ConditionsControlled mono-functionalization (e.g., selective SN2 or controlled cross-coupling)

Procuring a pre-differentiated scaffold minimizes material waste and avoids the severe scale-up bottlenecks associated with separating statistical mixtures.

Density & Boiling Point
Data to verify
Density ~1.6 g/cm³, bp ~285 °C vs. 1.29 g/mL, 225 °C for monobromo analog
Predicted property context; influences distillation and solvent removal design.
Target values predicted; comparator values experimental.

Precursor Suitability for Advanced Materials and Chain Elongation

The 1-bromopropyl group provides a critical attachment point for extending alkyl or ether chains, which is essential for tuning the nematic phases of liquid crystal materials [1]. Compared to the shorter 1-bromo-4-(bromomethyl)benzene, the propyl spacer in 1-Bromo-4-(1-bromopropyl)benzene increases the flexibility of the resulting side-chain linkage, which can lower the melting point of the final mesogen by 15-20°C [1]. This structural modification improves the solubility and processability of the compound in advanced display formulations [2].

Evidence DimensionMesogen precursor chain flexibility (impact on final melting point)
Target Compound DataPropyl-linked derivatives typically exhibit melting points 15-20°C lower
Comparator Or Baseline1-Bromo-4-(bromomethyl)benzene (methyl-linked derivatives)
Quantified Difference15-20°C reduction in melting point of downstream mesogens
ConditionsStandard liquid crystal formulation thermal analysis

The specific three-carbon chain length is critical for optimizing the thermal transitions and solubility of advanced functional materials.

Enantioselective Sonogashira
Head-to-head
Reactive under Cu-catalyzed stereoconvergent C(sp³)–C(sp) coupling
Method-specific fit; primary alkyl bromide isomer is non-reactive.
Nature Chemistry 2019; benzylic radical stabilization required.

Reproducibility and Purity-Linked Usability in Catalysis

In-house synthesis of benzylic bromides via Wohl-Ziegler bromination often generates 5-10% of di-brominated or unreacted impurities that are notoriously difficult to separate from the desired product [1]. Procuring high-purity (>98%) 1-Bromo-4-(1-bromopropyl)benzene directly eliminates these closely eluting impurities, ensuring that downstream palladium-catalyzed cross-coupling steps are not poisoned or derailed by unexpected side reactions [2].

Evidence DimensionPresence of closely eluting benzylic impurities
Target Compound Data<2% (in commercially procured high-purity material)
Comparator Or BaselineIn-house synthesized from 1-bromo-4-propylbenzene (typically 5-10% impurities)
Quantified Difference3 to 5-fold reduction in critical impurities prior to catalysis
ConditionsHPLC/GC purity analysis prior to downstream transition-metal catalysis

Starting with a high-purity, commercially validated precursor prevents impurity carryover that can severely impact the yield and cost of late-stage API synthesis.

Orthogonal Site Selectivity
Class-level
Δσ⁺ ~0.4 between aryl-Br and benzylic-Br
Reported Hammett parameter separation supports sequential cross-coupling strategies.
1,4-Dibromobenzene shows zero site differentiation (Δσ⁺ = 0).

Pharmaceutical Intermediate Synthesis

Ideal for constructing complex drug scaffolds where the highly reactive benzylic position is first substituted with a pharmacophore (e.g., a secondary amine), followed by sequential Suzuki or Buchwald-Hartwig coupling at the preserved aryl bromide to install a biaryl axis [1].

Liquid Crystal and OLED Material Development

Used as a specialized AB-type monomer to synthesize extended mesogens or conjugated polymers, where the propyl chain provides necessary solubility and thermal flexibility, while the aryl bromide serves as the primary polymerization or extension site [2].

Asymmetric AB-Type Monomer Production

Serves as a reliable, pre-differentiated building block for synthesizing asymmetric macromolecules that require specific spatial arrangements of aryl and alkyl substituents, completely avoiding the statistical mixtures associated with symmetric precursors [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral propargylic building block synthesis
Enantioselective cross-coupling compatibility
Stereoconvergent C(sp³)–C(sp) coupling review
Unsymmetrical biaryl-alkyl ligand construction
Orthogonal aryl and benzylic bromide reactivity
Sequential Suzuki/radical coupling selectivity
High-refractive-index material precursor
Elevated density and boiling point
Polarizability and optical property review
Neutrophil elastase inhibitor intermediate preparation
Regioselective benzylic bromide alkylation
Pyridone core alkylation selectivity

XLogP3

4.1

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